molecular formula C13H20N2O B2846268 2-{4-[(Morpholin-4-yl)methyl]phenyl}ethan-1-amine CAS No. 669002-55-5

2-{4-[(Morpholin-4-yl)methyl]phenyl}ethan-1-amine

Cat. No.: B2846268
CAS No.: 669002-55-5
M. Wt: 220.316
InChI Key: BKTTZRZRSCBLPX-UHFFFAOYSA-N
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Description

Chemical Structure: 2-{4-[(Morpholin-4-yl)methyl]phenyl}ethan-1-amine (CAS: 677326-94-2) consists of a phenyl ring substituted with a morpholin-4-ylmethyl group at the para position, linked to an ethylamine backbone.

Synthesis:
The compound is listed as a discontinued product in commercial catalogs , though its synthesis likely involves coupling morpholine derivatives with halogenated phenyl intermediates. For example, similar compounds like 2-[2-(morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride are synthesized via reductive amination or nucleophilic substitution .

Properties

IUPAC Name

2-[4-(morpholin-4-ylmethyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-6-5-12-1-3-13(4-2-12)11-15-7-9-16-10-8-15/h1-4H,5-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTTZRZRSCBLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(Morpholin-4-yl)methyl]phenyl}ethan-1-amine typically involves a multi-step process. One common method starts with the Mannich reaction, where formaldehyde, morpholine, and 4-aminophenylethanamine are reacted to form the desired product. The reaction is usually carried out under mild conditions, with the temperature maintained around 25-30°C and a pH of 7-8.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Morpholin-4-yl)methyl]phenyl}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted morpholine or phenyl derivatives.

Scientific Research Applications

Chemical Applications

Synthesis Building Block:
2-{4-[(Morpholin-4-yl)methyl]phenyl}ethan-1-amine serves as a crucial building block in the synthesis of more complex molecules. Its structure allows for versatile modifications, making it suitable for the development of new compounds in organic synthesis.

Chemical Reactions:
The compound can undergo several chemical reactions, including:

  • Oxidation: Using reagents like potassium permanganate to form oxides.
  • Reduction: Employing lithium aluminum hydride to produce reduced amine derivatives.
  • Substitution: Participating in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Reaction TypeReagentsProducts
OxidationPotassium permanganateOxides
ReductionLithium aluminum hydrideReduced amines
SubstitutionAlkyl halidesSubstituted derivatives

Biological Applications

Enzyme Inhibition:
Research indicates that this compound may act as an enzyme inhibitor, particularly against cholinesterases. This property suggests potential applications in treating conditions related to enzyme dysfunction.

Therapeutic Potential:
The compound has been explored for its antimicrobial and anti-inflammatory properties, indicating possible therapeutic uses. Studies have shown that similar compounds exhibit significant biological activities that could be leveraged for drug development.

Medicinal Chemistry

Drug Development:
The unique structure of this compound positions it as a valuable intermediate in the synthesis of biologically active compounds. Its potential therapeutic effects make it a candidate for further investigation in medicinal chemistry.

Case Study Example:
In a study examining the antimicrobial effects of morpholine derivatives, this compound demonstrated notable efficacy against specific bacterial strains, highlighting its potential use in developing new antibiotics.

Industrial Applications

Corrosion Inhibition:
The compound is utilized as a corrosion inhibitor in various industrial processes. Its ability to form protective layers on metal surfaces helps mitigate corrosion, thereby extending the lifespan of equipment and structures.

Surface-active Agents:
this compound is also employed in the production of surface-active agents, which are crucial in detergents and emulsifiers.

Mechanism of Action

The mechanism of action of 2-{4-[(Morpholin-4-yl)methyl]phenyl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit cholinesterase enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can have various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related compounds is provided below:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Highlights Biological/Physicochemical Notes
2-{4-[(Morpholin-4-yl)methyl]phenyl}ethan-1-amine (677326-94-2) C₁₃H₁₈N₂O 218.30 Para-substituted morpholinylmethyl-phenyl-ethylamine Discontinued; likely via SN2 or Buchwald-Hartwig coupling Limited data; potential CNS activity due to morpholine’s amine functionality.
2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride C₁₂H₁₇Cl₂N₂O 276.19 Ortho-substituted morpholinyl-phenyl-ethylamine (dihydrochloride salt) Low-yield synthesis (8.61%) using dicyandiamide and 1-methylpyrrolidin-2-one Enhanced water solubility due to dihydrochloride salt; potential for ion-channel modulation.
(1R)-1-[4-(Morpholin-4-yl)phenyl]ethan-1-amine C₁₂H₁₈N₂O 218.29 Chiral center at ethylamine; morpholine at phenyl para position Stereoselective synthesis (chiral resolution or asymmetric catalysis) Chirality may influence receptor binding selectivity (e.g., adrenergic or dopaminergic targets).
1-(4-Methoxyphenyl)-4-morpholinobutan-1-amine C₁₅H₂₄N₂O₂ 264.37 Extended butyl chain; methoxy-phenyl substituent Hydroamination at 100°C for 48 h (18:1 diastereomer ratio) Increased lipophilicity; potential antifungal/antimicrobial activity via methoxy group.
1-[4-(Butan-2-yl)phenyl]-2-(4-fluorophenyl)ethan-1-amine C₁₈H₂₂FN 271.37 Branched alkyl (butan-2-yl) and fluorophenyl groups Multi-step alkylation/amination Fluorine enhances metabolic stability; branched chain may reduce crystallinity.
2-[4-(Methylsulfanyl)phenyl]-2-{thieno[3,2-c]pyridin-5-yl}ethan-1-amine C₁₆H₂₀N₂S₂ 304.48 Methylsulfanyl and thienopyridine substituents Cyclocondensation or Suzuki coupling Thienopyridine moiety suggests kinase inhibition potential; sulfanyl group improves membrane permeability.

Key Findings:

The ortho-substituted dihydrochloride salt exhibits higher aqueous solubility due to ionic character .

Functional Group Impact: Methoxy groups (e.g., in 1-(4-methoxyphenyl)-4-morpholinobutan-1-amine) enhance electron density on the aromatic ring, favoring interactions with hydrophobic enzyme pockets . Fluorine substitution (e.g., in ) improves metabolic stability and bioavailability via reduced cytochrome P450 metabolism.

Synthetic Challenges :

  • Low yields (8.61%) in the synthesis of ortho-substituted analogs highlight steric and electronic hurdles in morpholine coupling .
  • Hydroamination protocols for longer-chain derivatives (e.g., butan-1-amine) require elevated temperatures and extended reaction times .

Biological Relevance: Morpholine-containing compounds are frequently explored for CNS targets (e.g., serotonin or dopamine receptors) due to the ring’s amine functionality and moderate basicity (pKa ~7) .

Biological Activity

2-{4-[(Morpholin-4-yl)methyl]phenyl}ethan-1-amine, also known as MPEA, is a compound with a morpholine moiety that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of MPEA, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Anticancer Activity

MPEA has been studied for its anticancer properties, particularly its ability to inhibit cell proliferation in various cancer cell lines. Research indicates that compounds with similar structures exhibit significant cytotoxicity, suggesting that MPEA may also possess similar effects.

Case Studies and Findings

  • Cytotoxicity Assays :
    • In vitro studies have shown that MPEA analogs demonstrate potent anti-proliferative effects against cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values for these compounds were reported to be lower than those of commonly used chemotherapeutics like doxorubicin .
    • Structure-activity relationship studies indicate that the presence of electron-donating groups on the phenyl ring enhances cytotoxic activity. For instance, methyl substitution at the para position has been associated with increased potency .
  • Mechanisms of Action :
    • Molecular dynamics simulations suggest that MPEA interacts with target proteins primarily through hydrophobic contacts, which may play a crucial role in its biological activity . The binding affinity and interaction dynamics with specific proteins involved in cancer cell survival are under investigation.

Structure-Activity Relationships (SAR)

The biological activity of MPEA is influenced by its structural components. The morpholine ring and the phenyl substituent are critical for its activity.

Structural Feature Impact on Activity
Morpholine GroupEssential for bioactivity
Para SubstituentsElectron-donating groups enhance activity
Aromatic RingModifications can lead to increased potency

Research indicates that modifications to the morpholine or phenyl groups can lead to variations in biological activity, underscoring the importance of SAR in drug design .

Pharmacological Potential

MPEA's unique structure suggests it may serve as a scaffold for developing new therapeutic agents. Its potential applications extend beyond oncology; it may also have implications in treating neurological disorders due to the morpholine component's known effects on neurotransmitter systems .

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